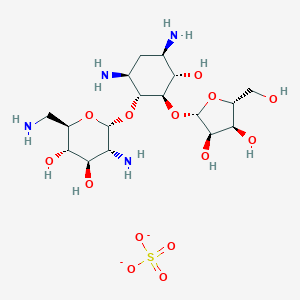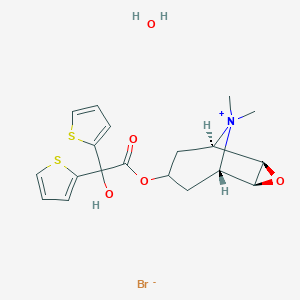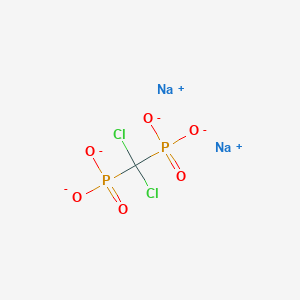
三磷酸腺苷二钠
描述
Adenosine triphosphate (ATP) is a nucleotide that provides energy to drive and support many processes in living cells . It is often referred to as the “molecular unit of currency” of intracellular energy transfer . ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is not a storage molecule for chemical energy; that is the job of carbohydrates, such as glycogen, and fats .
Synthesis Analysis
The synthesis of ATP is a complex process that involves various cellular processes . Most typically, ATP is produced in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .Molecular Structure Analysis
ATP consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of three phosphate groups bound to ribose . The phosphate tail of ATP is the actual power source which the cell taps .Chemical Reactions Analysis
In its many reactions related to metabolism, the adenine and sugar groups of ATP remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .Physical And Chemical Properties Analysis
The chemical formula of ATP is C10H16N5O13P3 . It has a molar mass of 507.18 g/mol . The density of the disodium salt of ATP is 1.04 g/cm^3 . It has a melting point of 187 °C .科学研究应用
Molecular Biology Applications
ATP disodium salt is suitable for use in molecular biology applications such as kinase reactions or DNA-dependent RNA polymerase transcription .
Cellular Energy Storage and Metabolism
Adenosine 5γ-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division .
Substrate for Kinases
ATP is a substrate of many kinases involved in cell signaling .
Production of cAMP
ATP is used by adenylate cyclase(s) to produce the second messenger cAMP .
Evaluation of Extracellular ATP Release
ATP disodium salt solution has been used as a standard to evaluate the extracellular ATP release from marginal cells of stria vascular .
Determination of ATP Levels in Bacterial Cultures
ATP disodium salt hydrate has been used to prepare adenosine triphosphate (ATP) standard solutions to determine ATP levels in various bacterial cultures .
Treatment of Bone Marrow-Derived Macrophages (BMDM)
ATP disodium salt hydrate has been used for the treatment of bone marrow-derived macrophages (BMDM) .
Therapeutic Interventions for Oxidative Stress-Related Conditions
With potential applications in addressing oxidative stress-related conditions, such as aging and neurodegenerative diseases, ATP disodium salt demonstrates promise in therapeutic interventions . By supporting ATP production and cellular functions, ATP disodium salt emerges as a valuable tool in biomedical research and clinical practice .
作用机制
Target of Action
ATP disodium salt, also known as Adenosine triphosphate disodium, primarily targets various cellular processes . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produces the secondary messenger cyclic adenosine monophosphate (cAMP) . It also plays a crucial role in metabolism and acts as a neurotransmitter .
Mode of Action
ATP disodium salt is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .
Biochemical Pathways
ATP disodium salt is involved in numerous biochemical pathways. It is a central component of energy storage and metabolism in vivo . ATP is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It is also involved in the production of ATP through processes like the citric acid cycle and oxidative phosphorylation .
Pharmacokinetics
The pharmacokinetics of ATP disodium salt involve its extraction from tissues and cells using phenol-based reagents . The efficiency of ATP extraction is a major determinant of the accuracy of the assay . The extracted ATP can be quantified by the luciferase assay or high-performance liquid chromatography .
Result of Action
The action of ATP disodium salt results in the storage and transport of chemical energy within cells . It also plays a crucial role in the synthesis of nucleic acids . The total quantity of ATP in the human body is about 0.1 mole, and the energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily . This means that each ATP molecule is recycled 2000 to 3000 times during a single day .
Action Environment
The action of ATP disodium salt is influenced by various environmental factors. For instance, ATP cannot be stored, hence its consumption must closely follow its synthesis . Moreover, ATP disodium salt is soluble in water , which can affect its action, efficacy, and stability.
未来方向
属性
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYZDPBDWHJOR-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891312 | |
| Record name | Adenosine triphosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine triphosphate disodium | |
CAS RN |
987-65-5 | |
| Record name | Adenosine triphosphate disodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(tetrahydrogen triphosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine triphosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















